N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
4-Amino-5-(bromomethyl)-2-methylpyrimidine is a heterocyclic building block. It has been used in the synthesis of vitamin B1 analogs and thiaminephosphoric acid esters.
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine is a benzodioxine and a thienopyrimidine.
Mechanism of Action
Target of Action
A structurally similar compound, amg 9810, has been shown to act as an antagonist for thevanilloid receptor 1 (VR1 or TRPV1) . This receptor is a membrane-bound, nonselective cation channel expressed by peripheral sensory neurons .
Mode of Action
Based on the action of the similar compound amg 9810, it can be inferred that this compound might interact with its target, possibly the trpv1 receptor, to produce its effects .
Biochemical Pathways
The trpv1 receptor, which is a potential target of this compound, is known to be involved in pain perception and inflammation .
Result of Action
Trpv1 antagonists, like the similar compound amg 9810, have been shown to produce antihyperalgesic effects in animal models of inflammatory and neuropathic pain .
Biological Activity
N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H17N3O2S
- Molecular Weight : 327.40 g/mol
- CAS Number : 5423-98-3
Antimycobacterial Activity
Recent studies highlight the compound's role as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme critical for the biosynthesis of mycobacterial cell walls. The structure-activity relationship (SAR) studies have shown that modifications in the molecular structure can enhance its potency against Mycobacterium tuberculosis. For example, compounds based on a similar scaffold demonstrated significant antimycobacterial activity with low minimum inhibitory concentrations (MICs) .
The proposed mechanism involves the inhibition of DprE1, leading to disrupted cell wall synthesis in mycobacteria. This inhibition can be quantified through assays measuring cell viability and growth inhibition in cultured bacterial cells. The compound's ability to penetrate mycobacterial membranes enhances its efficacy .
Case Studies and Experimental Data
- In vitro Studies : A series of analogs derived from the parent compound exhibited varying degrees of DprE1 inhibition. The most potent analogs demonstrated MIC values in the low micromolar range against M. tuberculosis .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics and metabolic stability in biological systems, making it a candidate for further development .
- Toxicity Assessment : Toxicological evaluations indicated that the compound exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .
Data Tables
Compound Name | CAS No. | Molecular Weight | Biological Activity |
---|---|---|---|
N-(...dioxin) | 5423-98-3 | 327.40 g/mol | DprE1 inhibitor; antimycobacterial |
Analog 1 | XXXXXX | XX.XX g/mol | Potent DprE1 inhibitor |
Analog 2 | XXXXXX | XX.XX g/mol | Moderate DprE1 inhibition |
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-11(2)23-17-15(10)16(19-9-20-17)18-7-12-8-21-13-5-3-4-6-14(13)22-12/h3-6,9,12H,7-8H2,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGIXNLIJQWFLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3COC4=CC=CC=C4O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413458 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-98-3 | |
Record name | AG-F-87638 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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